molecular formula C17H16F2N2O3S B2601330 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide CAS No. 922105-10-0

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide

Cat. No.: B2601330
CAS No.: 922105-10-0
M. Wt: 366.38
InChI Key: BAVQOUWWQIPNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with an ethyl group at position 1 and a ketone at position 2. The sulfonamide moiety is attached to a 2,5-difluorophenyl ring, which enhances its electronic and steric properties. This compound is of interest in medicinal chemistry due to the sulfonamide group’s propensity to interact with biological targets such as enzymes and receptors, while the fluorinated aromatic ring may improve metabolic stability and bioavailability .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c1-2-21-15-7-5-13(9-11(15)3-8-17(21)22)20-25(23,24)16-10-12(18)4-6-14(16)19/h4-7,9-10,20H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVQOUWWQIPNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an ethyl ketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the sulfonamide and difluorobenzene groups.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.

    Substitution: The difluorobenzene moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its sulfonamide group, which is known to interact with various biological targets.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the difluorobenzene moiety can enhance the compound’s binding affinity and specificity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with two analogs identified in recent literature:

Compound A : N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide
  • Structural Differences: Replaces the sulfonamide group with a thiazolyl-oxazole carboxamide. Lacks the ethyl substituent on the tetrahydroquinoline nitrogen.
Compound B : Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate
  • Structural Differences: Features a bromine atom at position 6 and a phenyl group at position 2 on the quinoline core. Incorporates a rigid bicyclooctane moiety linked via an amide bond.
  • Functional Implications: The bromine atom increases molecular weight and may hinder metabolic clearance.
Comparative Analysis of Key Properties
Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~393.4 (estimated) ~356.3 (estimated) ~575.5 (estimated)
LogP (Predicted) 2.8–3.2 (moderate lipophilicity) 1.5–2.0 (lower lipophilicity) 4.0–4.5 (high lipophilicity)
Hydrogen Bond Acceptors 6 7 5
Target Affinity Sulfotransferases/Carbonic Anhydrase Kinases (hypothesized) Proteases (hypothesized)
Metabolic Stability High (fluorine reduces oxidation) Moderate (polar groups enhance solubility) Low (bromine may slow metabolism)

Key Findings :

  • The target compound’s sulfonamide group and fluorine substituents confer a balance between solubility and lipophilicity, making it more drug-like than Compound B, which suffers from high molecular weight and lipophilicity.
  • Compared to Compound A, the ethyl group on the tetrahydroquinoline core likely improves metabolic stability by shielding reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.